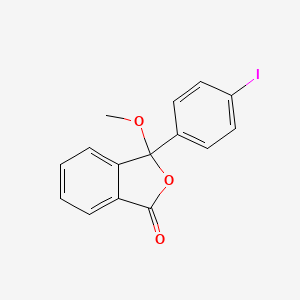
3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one is an organic compound that features a unique structure combining an iodophenyl group with a methoxyisobenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one typically involves the reaction of 4-iodophenyl derivatives with methoxyisobenzofuran intermediates. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the iodophenyl and methoxyisobenzofuran groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group or other reduced forms.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the methoxyisobenzofuran moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodophenyl derivatives: Compounds like 4-iodophenol and 4-iodobenzoic acid share the iodophenyl group but differ in their overall structure and properties.
Methoxyisobenzofuran derivatives: Compounds such as methoxyisobenzofuran-1(3H)-one have similar core structures but lack the iodophenyl group.
Uniqueness
3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one is unique due to the combination of the iodophenyl and methoxyisobenzofuran groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research applications .
Propiedades
Número CAS |
63263-07-0 |
|---|---|
Fórmula molecular |
C15H11IO3 |
Peso molecular |
366.15 g/mol |
Nombre IUPAC |
3-(4-iodophenyl)-3-methoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C15H11IO3/c1-18-15(10-6-8-11(16)9-7-10)13-5-3-2-4-12(13)14(17)19-15/h2-9H,1H3 |
Clave InChI |
XXFFFUDYBBIFNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


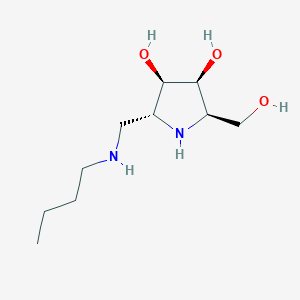
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
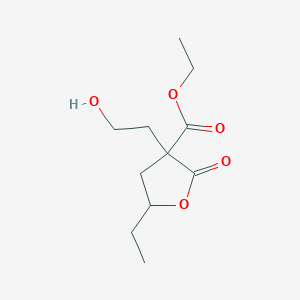
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
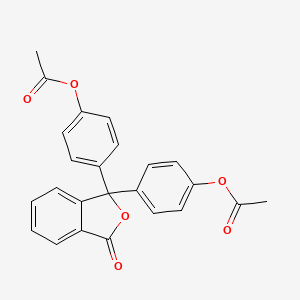
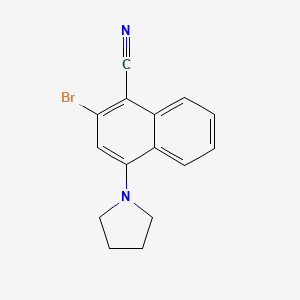
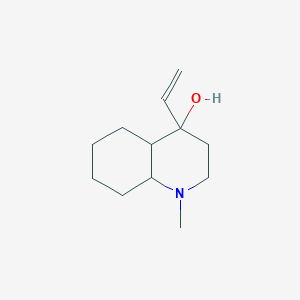
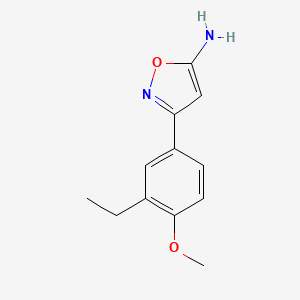
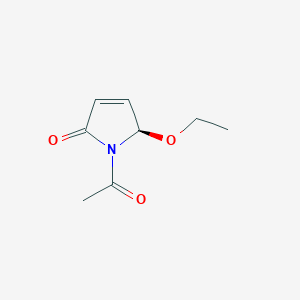


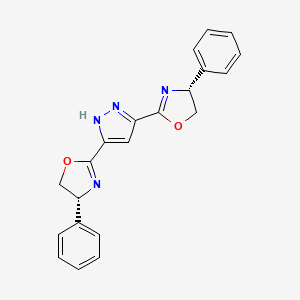
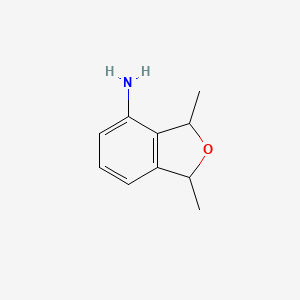
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
